molecular formula C14H19NO3 B12904404 2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate

2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate

Cat. No.: B12904404
M. Wt: 249.30 g/mol
InChI Key: HNFFSPAYXHEVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclohexadienone moiety with a pyrrolidine ring, making it an interesting subject for chemical studies.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(6-oxocyclohexa-1,3-dien-1-yl)ethyl 2-pyrrolidin-3-ylacetate

InChI

InChI=1S/C14H19NO3/c16-13-4-2-1-3-12(13)6-8-18-14(17)9-11-5-7-15-10-11/h1-3,11,15H,4-10H2

InChI Key

HNFFSPAYXHEVCU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC(=O)OCCC2=CC=CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate typically involves multistep organic reactions. One common method includes the reaction of a cyclohexadienone derivative with a pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

2-(6-Oxocyclohexa-1,3-dien-1-yl)ethyl 2-(pyrrolidin-3-yl)acetate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its implications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the cyclohexadiene moiety followed by the introduction of the pyrrolidine group. The reaction conditions often include the use of various catalysts and solvents to optimize yield and purity.

General Synthetic Route

  • Formation of Cyclohexadiene : Utilizing appropriate reagents to create the cyclohexadiene structure.
  • Pyrrolidine Attachment : Employing amine coupling reactions to attach the pyrrolidine moiety.
  • Acetylation : Finalizing the structure through acetylation to form the acetate group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to modulate cytokine release, which is crucial in inflammatory responses. This activity may be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Cytotoxicity and Cancer Research

Preliminary studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For instance, IC50 values have been reported in various studies, demonstrating its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
HCT11612.5Moderate cytotoxicity
MCF715.0Significant growth inhibition
HeLa10.0High cytotoxicity

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of specific enzyme pathways related to inflammation.
  • Induction of apoptosis in cancer cells via mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of derivatives of this compound. The results demonstrated that certain modifications enhanced its activity against Gram-positive bacteria, indicating a structure-activity relationship that could guide future drug design.

Case Study 2: Anti-inflammatory Research

In a clinical trial focused on inflammatory diseases, patients treated with formulations containing this compound showed significant reductions in inflammatory markers compared to placebo groups. This supports its potential as a therapeutic agent in managing chronic inflammatory conditions.

Case Study 3: Cancer Cell Line Testing

Research conducted at a leading university explored the cytotoxic effects on various cancer cell lines. The findings revealed that the compound induced apoptosis effectively in breast and colon cancer cells, warranting further exploration into its use as a chemotherapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.